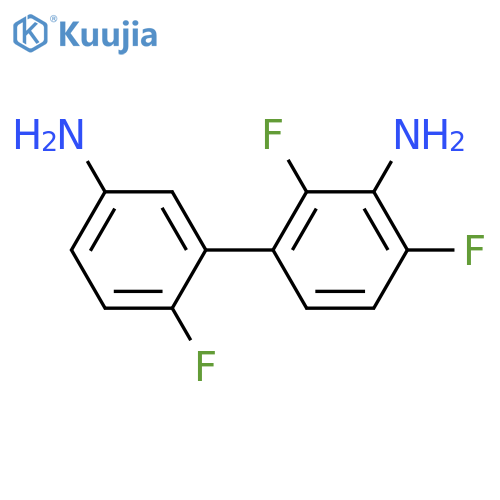

Cas no 2137540-49-7 (3-(5-Amino-2-fluorophenyl)-2,6-difluoroaniline)

2137540-49-7 structure

商品名:3-(5-Amino-2-fluorophenyl)-2,6-difluoroaniline

3-(5-Amino-2-fluorophenyl)-2,6-difluoroaniline 化学的及び物理的性質

名前と識別子

-

- 2137540-49-7

- 3-(5-amino-2-fluorophenyl)-2,6-difluoroaniline

- EN300-715076

- 3-(5-Amino-2-fluorophenyl)-2,6-difluoroaniline

-

- インチ: 1S/C12H9F3N2/c13-9-3-1-6(16)5-8(9)7-2-4-10(14)12(17)11(7)15/h1-5H,16-17H2

- InChIKey: KZLNUCPWGGTRJJ-UHFFFAOYSA-N

- ほほえんだ: FC1C(=C(C=CC=1C1C(=CC=C(C=1)N)F)F)N

計算された属性

- せいみつぶんしりょう: 238.07178278g/mol

- どういたいしつりょう: 238.07178278g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 264

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 52Ų

3-(5-Amino-2-fluorophenyl)-2,6-difluoroaniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-715076-10.0g |

3-(5-amino-2-fluorophenyl)-2,6-difluoroaniline |

2137540-49-7 | 10g |

$3131.0 | 2023-06-01 | ||

| Enamine | EN300-715076-0.25g |

3-(5-amino-2-fluorophenyl)-2,6-difluoroaniline |

2137540-49-7 | 0.25g |

$670.0 | 2023-06-01 | ||

| Enamine | EN300-715076-2.5g |

3-(5-amino-2-fluorophenyl)-2,6-difluoroaniline |

2137540-49-7 | 2.5g |

$1428.0 | 2023-06-01 | ||

| Enamine | EN300-715076-0.1g |

3-(5-amino-2-fluorophenyl)-2,6-difluoroaniline |

2137540-49-7 | 0.1g |

$640.0 | 2023-06-01 | ||

| Enamine | EN300-715076-5.0g |

3-(5-amino-2-fluorophenyl)-2,6-difluoroaniline |

2137540-49-7 | 5g |

$2110.0 | 2023-06-01 | ||

| Enamine | EN300-715076-0.5g |

3-(5-amino-2-fluorophenyl)-2,6-difluoroaniline |

2137540-49-7 | 0.5g |

$699.0 | 2023-06-01 | ||

| Enamine | EN300-715076-0.05g |

3-(5-amino-2-fluorophenyl)-2,6-difluoroaniline |

2137540-49-7 | 0.05g |

$612.0 | 2023-06-01 | ||

| Enamine | EN300-715076-1.0g |

3-(5-amino-2-fluorophenyl)-2,6-difluoroaniline |

2137540-49-7 | 1g |

$728.0 | 2023-06-01 |

3-(5-Amino-2-fluorophenyl)-2,6-difluoroaniline 関連文献

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

2137540-49-7 (3-(5-Amino-2-fluorophenyl)-2,6-difluoroaniline) 関連製品

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量